N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide
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Overview
Description
N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C15H26N2OS and its molecular weight is 282.45. The purity is usually 95%.
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Scientific Research Applications
- Nitroxyl radicals play a crucial role in various chemical processes. N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide can serve as a precursor for stable free nitroxyl radicals . These radicals find applications in organic synthesis, catalysis, and materials science.
- Some derivatives of this compound exhibit antitumor and antibacterial activity. Researchers investigate their potential as therapeutic agents against cancer and infectious diseases .
- N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide shows promise as an inhibitor of phosphodiesterase and β-secretase BACE1 . These enzymes are relevant in neurological disorders, including Alzheimer’s disease .
- The compound’s polypropionate fragments serve as precursors for natural product analogs. Researchers explore their potential in drug discovery and chemical biology .
Nitroxyl Radicals and Free Radical Chemistry
Antitumor and Antibacterial Properties
Inhibition of Phosphodiesterase and β-Secretase (BACE1)
Synthetic Precursors to Natural Product Analogues
Mechanism of Action
Target of Action
The primary target of N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide is the κ-opioid receptor (KOR) . KOR antagonists are potential therapeutic drugs for treating migraines and stress-related emotional disorders, including depression, anxiety, and drug abuse .
Mode of Action
N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide acts as an effective and selective KOR antagonist . It interacts with the KOR, blocking the receptor and preventing the normal signal transduction pathway .
Biochemical Pathways
The compound’s action on the KOR affects the opioid signaling pathway. By blocking the KOR, it prevents the normal inhibitory effects of KOR activation, potentially leading to reduced pain perception and improved mood .
Pharmacokinetics
N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide has good in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and in vivo pharmacokinetic characteristics . These properties influence its bioavailability, determining how much of the drug reaches its target site of action .
Result of Action
Oral administration of the compound shows strong efficacy in antagonizing mouse KOR agonist-induced prolactin secretion and tail-flick analgesia . This suggests that the compound can effectively block the action of KOR agonists, leading to changes in hormone secretion and pain perception .
properties
IUPAC Name |
N-[[1-(thian-4-yl)piperidin-4-yl]methyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2OS/c18-15(13-1-2-13)16-11-12-3-7-17(8-4-12)14-5-9-19-10-6-14/h12-14H,1-11H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRBZCILEXSDEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2CCN(CC2)C3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide |
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